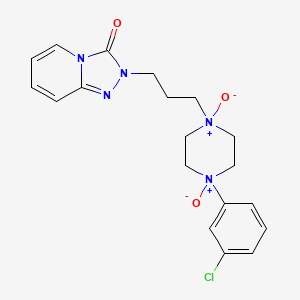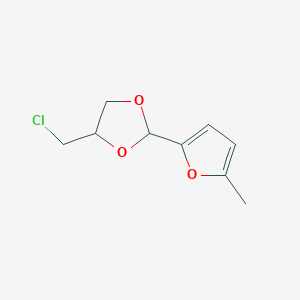
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a chloromethyl group attached to a dioxolane ring, which is further substituted with a 5-methylfuran group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-methylfuran-2-carbaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-(Bromomethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(5-ethylfuran-2-yl)-1,3-dioxolane: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Uniqueness
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a chloromethyl group and a furan ring provides versatility in synthetic chemistry and potential biological activity.
Propiedades
Fórmula molecular |
C9H11ClO3 |
|---|---|
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H11ClO3/c1-6-2-3-8(12-6)9-11-5-7(4-10)13-9/h2-3,7,9H,4-5H2,1H3 |
Clave InChI |
LRVNYYWPXCPLDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2OCC(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
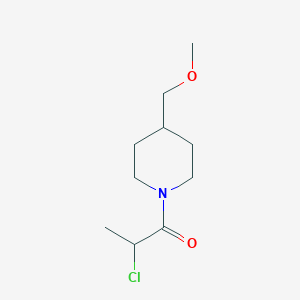

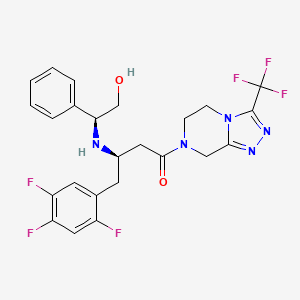
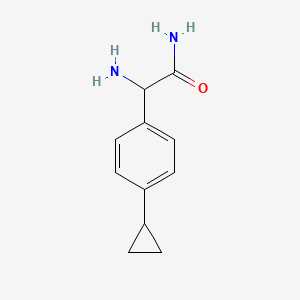
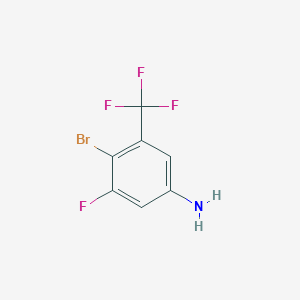
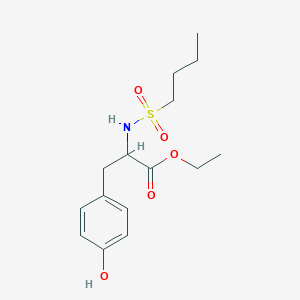
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)


